molecular formula C20H25FN2O4S B10885634 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B10885634
M. Wt: 408.5 g/mol
InChI Key: OOEVBCOOYXPXHM-UHFFFAOYSA-N
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Description

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves the reaction of 1-(3-Ethoxy-4-methoxybenzyl)piperazine with a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions may include stirring at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Ethoxy-4-methoxybenzyl)piperazine: Lacks the sulfonyl group, which may affect its biological activity.

    4-[(4-Fluorophenyl)sulfonyl]piperazine: Lacks the benzyl group, which may influence its pharmacokinetic properties.

Uniqueness

1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to the presence of both the benzyl and sulfonyl groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C20H25FN2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)sulfonylpiperazine

InChI

InChI=1S/C20H25FN2O4S/c1-3-27-20-14-16(4-9-19(20)26-2)15-22-10-12-23(13-11-22)28(24,25)18-7-5-17(21)6-8-18/h4-9,14H,3,10-13,15H2,1-2H3

InChI Key

OOEVBCOOYXPXHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OC

Origin of Product

United States

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